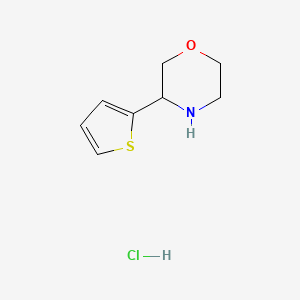

3-(Thiophen-2-yl)morpholine hydrochloride

Description

Properties

IUPAC Name |

3-thiophen-2-ylmorpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS.ClH/c1-2-8(11-5-1)7-6-10-4-3-9-7;/h1-2,5,7,9H,3-4,6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIAQQUBRYIUHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=CS2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Morpholine with Thiophene-2-Carbaldehyde

The foundational step in synthesizing 3-(thiophen-2-yl)morpholine hydrochloride involves the condensation of morpholine with thiophene-2-carbaldehyde under acidic conditions. This reaction typically proceeds via imine intermediate formation, followed by reduction to yield the secondary amine.

Reaction Conditions

-

Solvent: Ethanol or methanol, chosen for their polarity and ability to dissolve both reactants.

-

Catalyst: Hydrochloric acid (HCl), which protonates the aldehyde, enhancing its electrophilicity.

-

Temperature: Reflux conditions (70–80°C) to drive imine formation while minimizing side reactions.

The intermediate imine is unstable and requires immediate reduction. Sodium borohydride (NaBH₄) in methanol is commonly employed for this step, selectively reducing the imine to the amine without affecting the thiophene ring. Subsequent treatment with concentrated HCl yields the hydrochloride salt, which precipitates and is isolated via filtration.

Alternative Reducing Agents and Solvent Systems

While NaBH₄ is widely used, other reducing agents and solvents have been explored:

-

Lithium aluminum hydride (LiAlH₄): Offers higher reducing power but requires anhydrous conditions and ether solvents, complicating large-scale applications.

-

Catalytic hydrogenation: Palladium on carbon (Pd/C) under hydrogen gas enables greener synthesis but necessitates pressure equipment.

Solvent systems such as toluene or xylene, though less polar, facilitate azeotropic water removal via Dean-Stark apparatus, improving reaction efficiency in moisture-sensitive steps.

Industrial Production Methods

Continuous Flow Processes

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors enable precise control over reaction parameters, reducing batch-to-batch variability. Key features include:

-

Automated temperature and pH monitoring: Ensures consistent imine formation and reduction.

-

In-line purification: Integrated filtration units remove byproducts, enhancing yield (reported ≥85% in optimized systems).

Table 1: Comparison of Laboratory vs. Industrial Methods

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Solvent | Ethanol/methanol | Toluene/xylene |

| Catalyst | HCl | HCl or phase-transfer catalysts |

| Temperature | Reflux (70–80°C) | 60–120°C (controlled zones) |

| Yield | 65–75% | 80–90% |

| Purification | Filtration, recrystallization | Continuous filtration, azeotropic distillation |

Phase-Transfer Catalysis

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/organic solvent) accelerates reaction rates by shuttling ions between phases. This method is particularly effective in:

-

Alkylation reactions: Introducing substituents to the morpholine ring.

-

Salt formation: Enhancing hydrochloride precipitation through ionic interactions.

Alternative Synthetic Routes

Ring-Closing Metathesis

A less conventional approach involves constructing the morpholine ring from a thiophene-containing precursor. For example, reacting 2-(thiophen-2-yl)ethanolamine with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) forms the morpholine ring via nucleophilic substitution. This method avoids imine intermediates but requires stringent anhydrous conditions.

Reaction Scheme

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A reported protocol involves:

-

Reactants: Morpholine, thiophene-2-carbaldehyde, and HCl.

-

Conditions: 100°C, 300 W, 15 minutes.

-

Yield: 78%, comparable to traditional methods but with improved energy efficiency.

Purification and Characterization

Work-Up Procedures

Analytical Techniques

-

NMR spectroscopy: and NMR confirm structural integrity, with characteristic shifts for the thiophene (δ 6.8–7.4 ppm) and morpholine (δ 3.4–4.1 ppm) protons.

-

High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₈H₁₂ClNOS⁺ requires m/z 205.71).

Challenges and Optimization Strategies

Byproduct Formation

-

Thiophene oxidation: Over-oxidation to sulfoxides occurs under harsh acidic conditions. Mitigated by using nitrogen atmospheres and stabilizers like BHT.

-

Morpholine ring opening: High HCl concentrations can hydrolyze the morpholine ring. Controlled pH (1–2) during salt formation prevents degradation.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)morpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiophene ring or the morpholine ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Reduced thiophene derivatives or morpholine derivatives.

Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

3-(Thiophen-2-yl)morpholine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)morpholine hydrochloride involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(Thiophen-2-yl)morpholine hydrochloride with structurally or functionally related compounds, emphasizing molecular features, properties, and applications:

*Inferred formula based on structural analogs.

Structural and Functional Analysis

Core Heterocycles :

- Morpholine derivatives (e.g., 3-(2-chlorophenyl)morpholine hydrochloride) exhibit saturated six-membered rings with one oxygen and one nitrogen atom, enhancing solubility and metabolic stability compared to aromatic cores like benzamide or pyrimidine .

- Thiophene-containing compounds (e.g., 4a, Duloxetine impurities) leverage sulfur’s electron-rich nature for improved binding to hydrophobic enzyme pockets or metal ions .

Extended Chains: The dihydrochloride salt in features a propyl linker, which may reduce steric hindrance in target binding compared to direct aryl attachment .

Biological Activity

3-(Thiophen-2-yl)morpholine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings, including data tables and case studies.

Overview of 3-(Thiophen-2-yl)morpholine Hydrochloride

Chemical Structure and Properties

- IUPAC Name: 3-(Thiophen-2-yl)morpholine hydrochloride

- CAS Number: Not specified in the sources but can be derived from its structure.

- Molecular Formula: C₉H₉ClN₂OS

- Molecular Weight: Approximately 216.7 g/mol

Biological Activity

The biological activity of 3-(Thiophen-2-yl)morpholine hydrochloride is primarily linked to its interactions with various biological targets. Research indicates that compounds containing thiophene and morpholine moieties exhibit diverse pharmacological properties.

- Enzyme Inhibition: Compounds with thiophene rings have been shown to inhibit enzymes such as urease, which is crucial for certain metabolic pathways in pathogens. For instance, a study reported that thiophene derivatives demonstrated significant urease inhibitory activity with IC₅₀ values ranging from 3.80 to 5.77 µM, indicating strong potential for therapeutic applications against urease-dependent conditions .

- Anticancer Activity: Similar structures have been evaluated for their anticancer properties, particularly as dual inhibitors of the PI3Kα/mTOR pathway. Compounds related to thiophene derivatives have shown moderate to excellent anti-tumor activities against various cancer cell lines, including A549 and Hela cells .

Urease Inhibition Study

A recent study synthesized a series of morpholine-thiophene hybrid thiosemicarbazones, among which one compound (5a) exhibited remarkable urease inhibition with an IC₅₀ value of 4.94 ± 2.7 µM. This was significantly more potent than the standard inhibitor thiourea (IC₅₀ = 22.31 µM) . The results are summarized in Table 1.

| Compound | IC₅₀ Value (µM) | Relative Potency |

|---|---|---|

| Thiourea | 22.31 ± 0.03 | Standard |

| 5a | 4.94 ± 2.7 | 4.5-fold stronger |

| 5b | 4.96 ± 3.0 | Similar |

| 5c | 4.00 ± 2.4 | Strong |

Anticancer Activity Evaluation

In another study focusing on substituted triazine derivatives, similar compounds demonstrated significant anti-tumor effects against A549 and Hela cell lines, with one compound showing an IC₅₀ value of just 0.20 µM against A549 cells . This highlights the potential of thiophene-containing compounds in cancer therapy.

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of compounds like 3-(Thiophen-2-yl)morpholine hydrochloride is critical for their therapeutic viability:

- Absorption: Compounds are designed to enhance solubility and permeability.

- Distribution: Thiophene derivatives often exhibit favorable distribution due to their lipophilicity.

- Metabolism: Understanding metabolic pathways is essential for predicting bioavailability.

- Excretion: The elimination routes influence the dosing regimens.

Q & A

Q. What are the recommended synthetic methodologies for 3-(Thiophen-2-yl)morpholine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves reacting morpholine with thiophene derivatives under controlled conditions. Key steps include:

- Chloroacetylation : Introducing reactive groups to the thiophene ring for coupling with morpholine .

- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.

- Optimization : Temperature (80–100°C) and reaction time (12–24 hours) are critical for yield improvement. Use anhydrous solvents to minimize side reactions.

Table 1: Typical Synthetic Parameters

| Parameter | Range/Description |

|---|---|

| Solvent | Tetrahydrofuran (THF), Dichloromethane |

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Catalyst | Triethylamine (base) |

Q. How can researchers ensure the purity and structural integrity of 3-(Thiophen-2-yl)morpholine hydrochloride during synthesis?

- Methodological Answer :

- Analytical Techniques :

- HPLC/MS : Detect impurities at ppm levels (e.g., unreacted starting materials or positional isomers) .

- NMR Spectroscopy : Confirm molecular structure (e.g., thiophene proton signals at δ 6.8–7.2 ppm and morpholine ring protons at δ 3.4–3.8 ppm).

- Reference Standards : Use pharmacopeial-grade impurities (e.g., USP Duloxetine-related compounds) for calibration .

Table 2: Common Impurities and Detection Methods

| Impurity Type | Detection Method | Reference Standard |

|---|---|---|

| Thiophene Isomers | HPLC-UV (254 nm) | USP Related Compound F |

| Morpholine Adducts | GC-MS | In-house synthesized |

Q. What safety protocols are essential when handling 3-(Thiophen-2-yl)morpholine hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Emergency Procedures :

- Eye Exposure : Rinse with water for 15 minutes and seek medical attention .

- Ingestion : Do not induce vomiting; provide water and consult poison control .

Advanced Research Questions

Q. What experimental approaches are used to investigate the interaction of 3-(Thiophen-2-yl)morpholine hydrochloride with central nervous system (CNS) receptors?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement studies (e.g., using [³H]-serotonin or [³H]-dopamine) to measure affinity (Ki values) .

- In Vitro Models : Neuronal cell lines (e.g., SH-SY5Y) treated with the compound to assess cAMP modulation or calcium flux.

- Data Interpretation : Compare results with structural analogs (e.g., duloxetine derivatives) to identify pharmacophore contributions .

Q. How can discrepancies in reported biological activity data for 3-(Thiophen-2-yl)morpholine hydrochloride be systematically addressed?

- Methodological Answer :

- Variable Control : Standardize assay conditions (e.g., pH, temperature, cell passage number).

- Impurity Profiling : Quantify batch-specific impurities using LC-MS and correlate with activity variations .

- Enantiomeric Purity : Resolve racemic mixtures via chiral HPLC and test individual enantiomers for activity differences .

Q. What strategies are employed to synthesize enantiomerically pure forms of 3-(Thiophen-2-yl)morpholine hydrochloride, and how is chirality confirmed?

- Methodological Answer :

- Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) during morpholine-thiophene coupling .

- Chiral Resolution : Diastereomeric salt formation with tartaric acid derivatives, followed by recrystallization.

- Chirality Confirmation :

- Polarimetry : Measure optical rotation (e.g., [α]D²⁵ = +15° for the (R)-enantiomer).

- X-ray Crystallography : Resolve absolute configuration .

Q. Table 3: Enantiomer Characterization Data

| Parameter | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Optical Rotation | +15° (c=1, H₂O) | -15° (c=1, H₂O) |

| HPLC Retention Time | 12.3 min | 14.7 min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.